Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride
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Overview
Description
Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride is a chemical compound with the molecular formula C₁₄H₂₄Cl₃N₃O. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and chemical synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperazine and 4-piperidinyl pyridine
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and controlled reaction conditions to ensure purity and yield. The process may include purification steps such as recrystallization and chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological system and the type of reaction involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity.
Comparison with Similar Compounds
Piperazine
1-Methylpiperazine
4-Piperidinyl pyridine
Uniqueness: Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride is unique due to its specific structural features, which allow for distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.3ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;;/h2-3,12-13,17H,4-11H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXIVWRWUNJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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